
4-Benzyl-2,2-dimethylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2,2-dimethylmorpholin-3-one is an organic compound with a morpholine ring substituted with a benzyl group at the 4-position and two methyl groups at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,2-dimethylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and a palladium on carbon (Pd/C) catalyst. The reaction is carried out in methanol under high-pressure conditions. The intermediate product, N-benzylethanolamine, is then cyclized with glyoxylic acid in tetrahydrofuran to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-2,2-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2,2-dimethylmorpholin-3-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzyl-2,2-dimethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
4-Benzylmorpholine: Lacks the dimethyl substitution, leading to different reactivity and biological activity.
2,2-Dimethylmorpholine: Lacks the benzyl group, affecting its chemical properties and applications.
4-Benzyl-2-methylmorpholine: Has only one methyl group, resulting in distinct chemical behavior.
Uniqueness: 4-Benzyl-2,2-dimethylmorpholin-3-one is unique due to the combination of the benzyl and dimethyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in synthetic chemistry and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-benzyl-2,2-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)12(15)14(8-9-16-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
ZNHXNXDTCQOGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(CCO1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


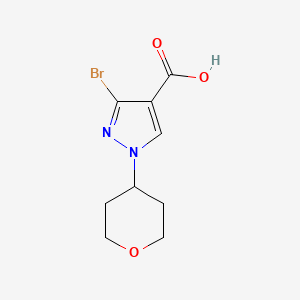
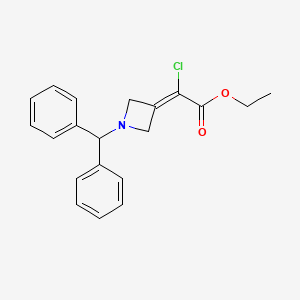
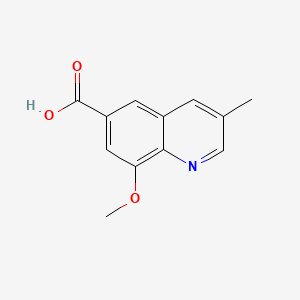
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
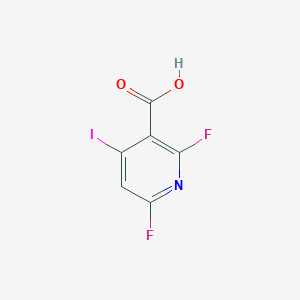

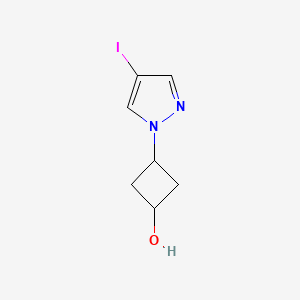
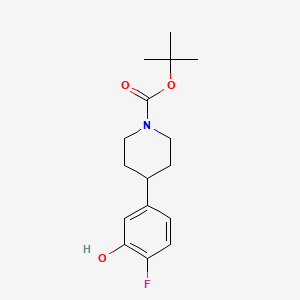
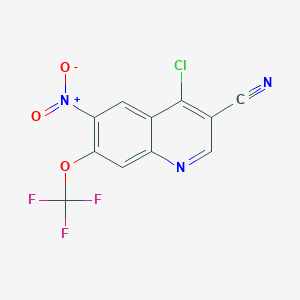
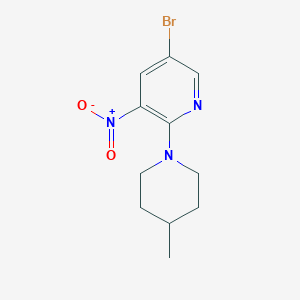
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)
